![molecular formula C23H17ClN4O B5571136 4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5571136.png)
4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide involves the reaction of benzoyl hydrazide with pyrazolone derivatives in refluxing ethanol, leading to the formation of benzohydrazide derivatives. This process often requires specific conditions, such as the presence of a catalyst or specific solvents, to achieve high yields and desired selectivity (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds, determined through techniques such as NMR spectroscopy and single-crystal X-ray structure study, reveals a nonplanar molecule existing in the keto-amine form. The structure is characterized by intermolecular hydrogen bonding, forming a seven-membered ring system, which is crucial for understanding its chemical reactivity and interactions (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
The reactivity of these benzohydrazide derivatives towards various metals such as Co(II), Ni(II), and Cu(II) halides has been explored, leading to the formation of corresponding complexes. These reactions are characterized by specific spectral studies, including infrared and electronic spectral studies, which provide insights into the ligand-metal interactions and the resulting complex's structure (Asegbeloyin et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide and its related derivatives have been synthesized and characterized in various studies. For instance, research on 4-acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes, including a similar compound, has shown their synthesis, characterization, and potential antimalarial activity. These compounds have been evaluated for in silico and in vitro antimalarial activities, demonstrating decent outcomes in their antimalarial efficacy (Shaikh et al., 2021).
Catalytic Applications
In the realm of catalysis, compounds structurally related to 4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide have shown promise. For instance, novel pyrazolate coordination modes and unusual metal-metal or metal-π interactions have been observed in the crystal structures of complexes involving similar pyrazolyl ligands. These findings contribute to the understanding of coordination chemistry and potential catalytic applications (Deacon et al., 2000).
Biological Activities
Derivatives of 4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide have been studied for various biological activities. For example, synthesis, characterization, and evaluation of the biological activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes have shown potent in vitro cytotoxic activity against cancer cell lines and antimicrobial activity against some bacteria and yeasts (Asegbeloyin et al., 2014).
Mécanisme D'action
While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that pyrazole derivatives exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
4-chloro-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c24-20-13-11-18(12-14-20)23(29)26-25-15-19-16-28(21-9-5-2-6-10-21)27-22(19)17-7-3-1-4-8-17/h1-16H,(H,26,29)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIZMKFPTMPDPH-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)
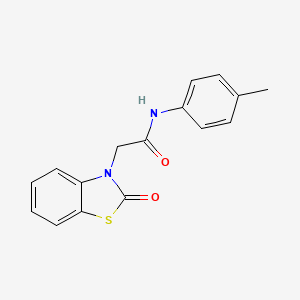


![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)
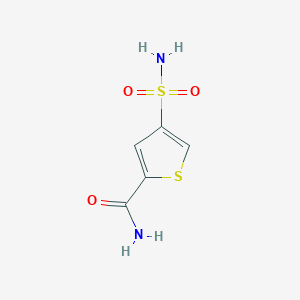
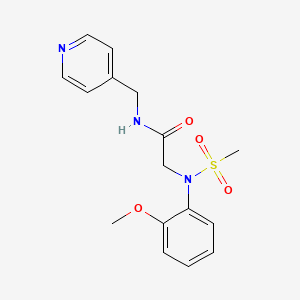
![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)
![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)
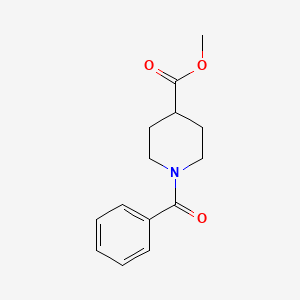
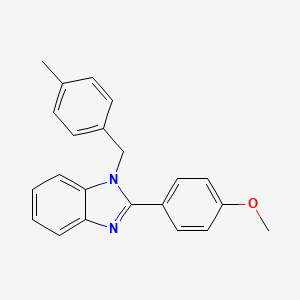
![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B5571144.png)